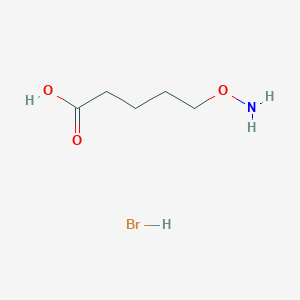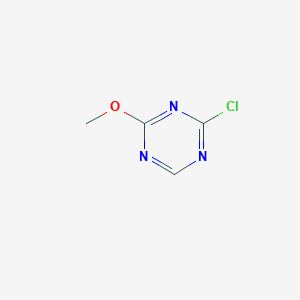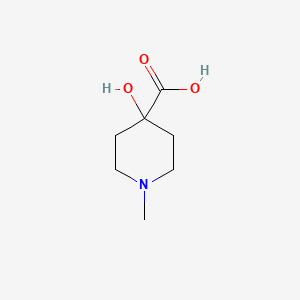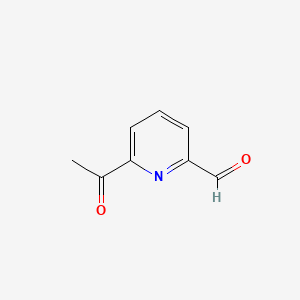
N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine
概要
説明
N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine, commonly known as DMBA, is a chemical compound that is widely used in scientific research. DMBA is a synthetic compound that belongs to the amine class of chemicals. It has a molecular formula of C20H26N2 and a molecular weight of 298.43 g/mol. DMBA is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and chloroform.
作用機序
DMBA is known to cause DNA damage by forming DNA adducts. The formation of DNA adducts leads to mutations and chromosomal abnormalities, which can lead to the development of tumors. DMBA is also known to activate certain oncogenes and suppress tumor suppressor genes, which further contributes to tumorigenesis.
生化学的および生理学的効果
DMBA is known to cause a wide range of biochemical and physiological effects. DMBA is known to cause oxidative stress, inflammation, and immune suppression. DMBA is also known to cause changes in gene expression, cell proliferation, and cell death. DMBA is known to cause changes in hormone levels, which can lead to reproductive toxicity.
実験室実験の利点と制限
DMBA is widely used in scientific research because it is a potent carcinogen that can induce tumors in animal models. DMBA is relatively easy to synthesize and is readily available. However, DMBA has some limitations in lab experiments. DMBA is toxic and requires careful handling. DMBA is also known to cause variability in tumor induction, which can affect the reproducibility of experiments.
将来の方向性
There are many future directions for research on DMBA. One future direction is to study the molecular mechanisms of DMBA-induced tumorigenesis. Another future direction is to develop new cancer therapies that target the pathways activated by DMBA. Another future direction is to study the effects of DMBA on different tissues and organs to better understand its toxic effects. Finally, future research could focus on developing new animal models that better mimic human cancer development.
Conclusion:
DMBA is a synthetic compound that is widely used in scientific research to induce tumors in animal models. DMBA is known to cause DNA damage and mutations, which leads to the development of tumors. DMBA is used to study the mechanisms of tumorigenesis and to develop new cancer therapies. DMBA is also known to cause a wide range of biochemical and physiological effects, including oxidative stress, inflammation, and immune suppression. DMBA has advantages and limitations for lab experiments, and there are many future directions for research on DMBA.
科学的研究の応用
DMBA is widely used in scientific research as a tool to induce tumors in animal models. DMBA is known to cause DNA damage and mutations, which leads to the development of tumors. DMBA is used to study the mechanisms of tumorigenesis and to develop new cancer therapies. DMBA is also used to study the effects of environmental toxins on cancer development.
特性
IUPAC Name |
N,N-dimethyl-4-[(4-propan-2-ylanilino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-14(2)16-7-9-17(10-8-16)19-13-15-5-11-18(12-6-15)20(3)4/h5-12,14,19H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQJDEOSZHNOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620788 | |
| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine | |
CAS RN |
400858-39-1 | |
| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

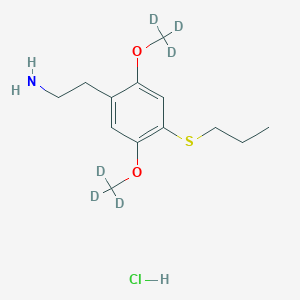

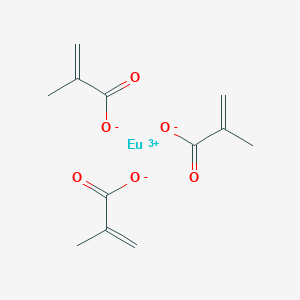
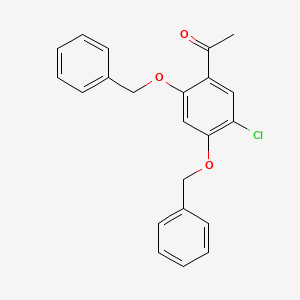

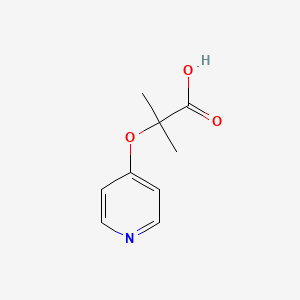
![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)
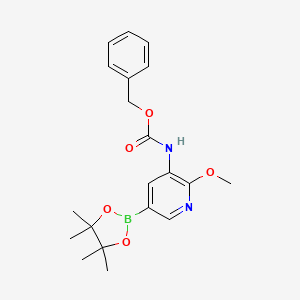
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)
